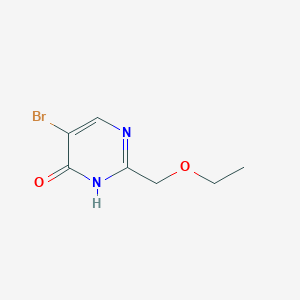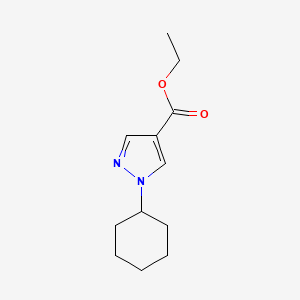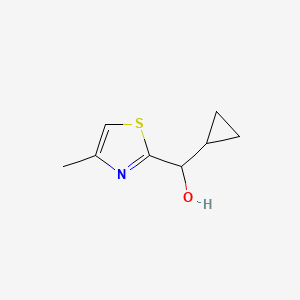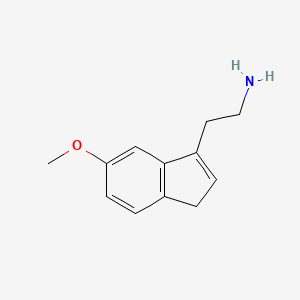![molecular formula C10H17NO B13287170 2-[(Dimethylamino)methylidene]cycloheptan-1-one](/img/structure/B13287170.png)
2-[(Dimethylamino)methylidene]cycloheptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Dimethylamino)methylidene]cycloheptan-1-one is a chemical compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol . It is known for its unique structure, which includes a cycloheptanone ring substituted with a dimethylamino group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methylidene]cycloheptan-1-one typically involves the reaction of cycloheptanone with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methylidene]cycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
2-[(Dimethylamino)methylidene]cycloheptan-1-one is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methylidene]cycloheptan-1-one involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Dimethylamino)methylidene]cyclohexan-1-one
- 2-[(Dimethylamino)methylidene]cyclopentan-1-one
- 2-[(Dimethylamino)methylidene]cyclooctan-1-one
Uniqueness
2-[(Dimethylamino)methylidene]cycloheptan-1-one is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered or five-membered ring analogs. This uniqueness makes it valuable for specific applications where the ring size and substituent effects play a crucial role .
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
(2Z)-2-(dimethylaminomethylidene)cycloheptan-1-one |
InChI |
InChI=1S/C10H17NO/c1-11(2)8-9-6-4-3-5-7-10(9)12/h8H,3-7H2,1-2H3/b9-8- |
InChI Key |
QEFBVPUSEYVJMG-HJWRWDBZSA-N |
Isomeric SMILES |
CN(C)/C=C\1/CCCCCC1=O |
Canonical SMILES |
CN(C)C=C1CCCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-{[1-(3-Bromophenyl)ethyl]amino}butan-1-ol](/img/structure/B13287111.png)

amine](/img/structure/B13287126.png)
![5-{[(Tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13287127.png)

amine](/img/structure/B13287139.png)

![6-Azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13287154.png)

